molecular formula C12H8ClN3OS2 B3015047 6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime CAS No. 339022-71-8

6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime

Cat. No. B3015047
CAS RN: 339022-71-8
M. Wt: 309.79
InChI Key: VLVHXNXVJGHAGI-AUWJEWJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime” is also known as CITCO . It has a molecular weight of 294.79 .


Molecular Structure Analysis

The IUPAC name of this compound is 6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde . The InChI code is 1S/C12H7ClN2OS2/c13-8-1-3-9(4-2-8)18-11-10(7-16)15-5-6-17-12(15)14-11/h1-7H .


Chemical Reactions Analysis

The compound CITCO is known to bind directly to the human pregnane X receptor (hPXR) and activate it . It also recruits the steroid receptor coactivator 1 to hPXR .


Physical And Chemical Properties Analysis

CITCO is a solid substance . It has a molecular weight of 294.79 .

Scientific Research Applications

Stereoisomerization and Biological Relevance

6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime, related to CITCO, is significant in understanding stereoisomerization, which impacts its biological activity. CITCO, closely related to this compound, is an agonist of the human constitutive androstane receptor (hCAR), crucial for hepatic xenobiotic metabolism. Studies on CITCO isomerization can inform on the stability and therapeutic potential of similar compounds (Diethelm-Varela et al., 2020).

Electrophilic Substitution in Drug Design

Research on electrophilic substitution reactions involving imidazo[2,1-b]thiazoles, including variants of the given compound, is foundational in the design of new drugs. Such studies help in understanding the reaction dynamics and properties of these compounds, which are essential in medicinal chemistry (O'daly et al., 1991).

Synthesis and Structural Analysis

Synthesis techniques involving this compound are crucial in developing novel chemical entities. Understanding the molecular structure and synthesis pathways of such compounds is vital for developing new pharmaceuticals and materials (Knak et al., 2015).

Herbicidal Applications

Some derivatives of imidazo[2,1-b]thiazole, like the mentioned compound, have shown potential as herbicides. Studies exploring their efficacy and mechanism of action in agricultural settings are vital for developing new herbicidal compounds (Andreani et al., 1991; Andreani et al., 1996).

CAR Agonists and Therapeutic Applications

The compound, as a variant of CITCO, is relevant in the discovery of human constitutive androstane receptor agonists. These compounds have significant roles in hepatic functions and are potential targets for metabolic or liver disease therapy (Mejdrová et al., 2023).

Antitumor Potential

Imidazo[2,1-b]thiazoles, including related compounds, have been investigated for their potential as antitumor agents. Understanding their mechanism of action and effects on cellular processes can contribute to cancer research and therapy development (Andreani et al., 2005).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Future Directions

CITCO has been widely used to study the overlapping function of PXR and CAR . As it is a dual agonist for hCAR and hPXR, it is important for appropriately interpreting existing data and designing future experiments to understand the regulation of hPXR and hCAR .

properties

IUPAC Name

(NZ)-N-[[6-(4-chlorophenyl)sulfanylimidazo[2,1-b][1,3]thiazol-5-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3OS2/c13-8-1-3-9(4-2-8)19-11-10(7-14-17)16-5-6-18-12(16)15-11/h1-7,17H/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVHXNXVJGHAGI-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=C(N3C=CSC3=N2)C=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1SC2=C(N3C=CSC3=N2)/C=N\O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.